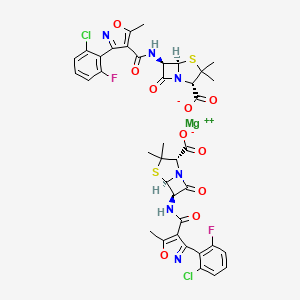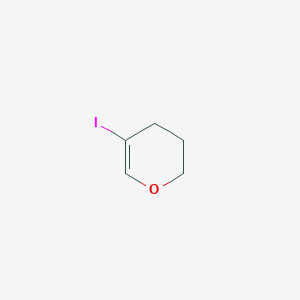
5-iodo-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H7IO It is characterized by a six-membered ring containing one oxygen atom and an iodine substituent at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-3,4-dihydro-2H-pyran typically involves the iodination of 3,4-dihydro-2H-pyran. One common method is the reaction of 3,4-dihydro-2H-pyran with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction proceeds smoothly at room temperature, yielding this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-iodo-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction Reactions: Reduction of the iodine substituent can yield 3,4-dihydro-2H-pyran or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 5-azido-3,4-dihydro-2H-pyran or 5-thiocyanato-3,4-dihydro-2H-pyran.
Oxidation: Products include lactones or other oxygenated derivatives.
Reduction: Products include 3,4-dihydro-2H-pyran or other reduced forms.
Applications De Recherche Scientifique
5-iodo-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-iodo-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The iodine substituent can play a crucial role in these interactions by influencing the compound’s electronic properties and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydro-2H-pyran: Lacks the iodine substituent and is used as a protecting group for alcohols in organic synthesis.
5-bromo-3,4-dihydro-2H-pyran: Similar structure with a bromine substituent instead of iodine.
5-chloro-3,4-dihydro-2H-pyran: Similar structure with a chlorine substituent instead of iodine.
Uniqueness
5-iodo-3,4-dihydro-2H-pyran is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different reaction pathways and interactions with molecular targets.
Propriétés
Formule moléculaire |
C5H7IO |
|---|---|
Poids moléculaire |
210.01 g/mol |
Nom IUPAC |
5-iodo-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C5H7IO/c6-5-2-1-3-7-4-5/h4H,1-3H2 |
Clé InChI |
UOQIUTMODXMIHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=COC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


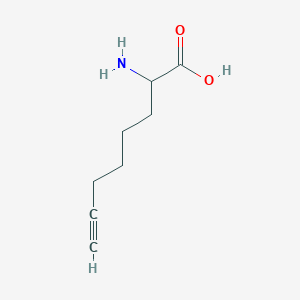
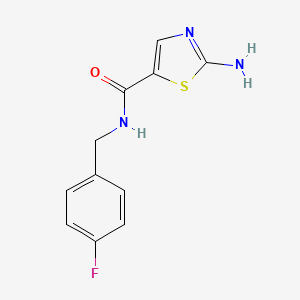
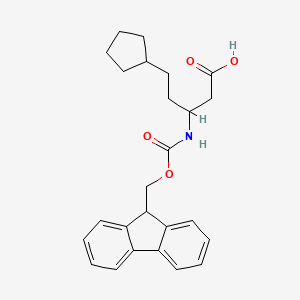
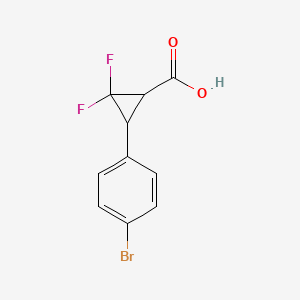



![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)



![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)

